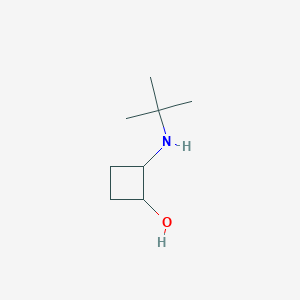
2-(Tert-butylamino)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butylamino)cyclobutan-1-ol is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
- Notably, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, incorporates a cyclobutane motif in its structure .
Medicinal Chemistry and Drug Development
Polymer Chemistry and Nanoparticles
Mécanisme D'action
Target of Action
Similar compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .
Mode of Action
These interactions can alter the conformation and activity of the target proteins, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its potential targets, it may influence pathways related to rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .
Pharmacokinetics
Similar compounds such as tert-butanol have been shown to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its potential targets, it may influence rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(Tert-butylamino)cyclobutan-1-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s activity may be enhanced or inhibited by the presence of other molecules that can interact with the same targets .
Propriétés
IUPAC Name |
2-(tert-butylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAUUNMMOYCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)
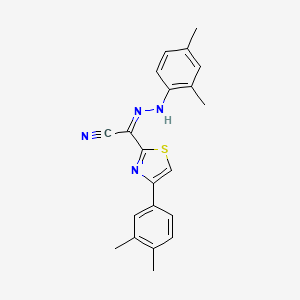
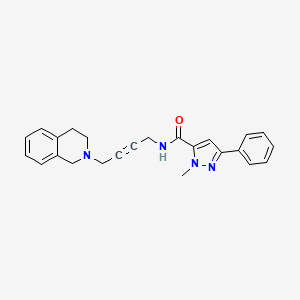
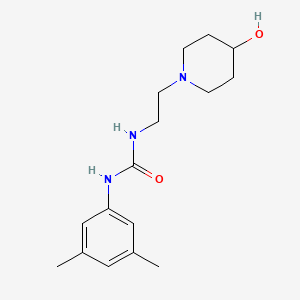
![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)
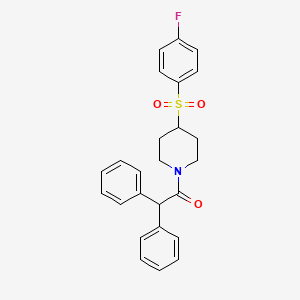
![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)
![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)


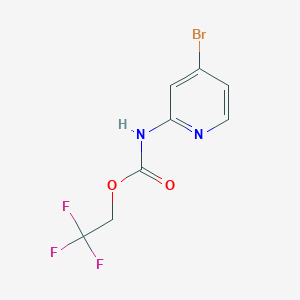
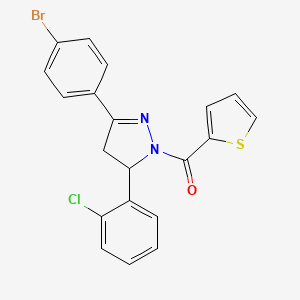
![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)
